N-(2H-1,3-benzodioxol-5-yl)-N'-[(2H-1,3-benzodioxol-5-yl)methyl]ethanediamide
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Overview
Description
N’-(1,3-benzodioxol-5-yl)-N-(1,3-benzodioxol-5-ylmethyl)oxamide is an organic compound characterized by the presence of two 1,3-benzodioxole groups attached to an oxamide core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N’-(1,3-benzodioxol-5-yl)-N-(1,3-benzodioxol-5-ylmethyl)oxamide typically involves the reaction of 1,3-benzodioxole derivatives with oxalyl chloride to form the corresponding oxalyl chloride intermediate. This intermediate is then reacted with an amine derivative of 1,3-benzodioxole under controlled conditions to yield the desired oxamide compound. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions.
Industrial Production Methods: In an industrial setting, the production of N’-(1,3-benzodioxol-5-yl)-N-(1,3-benzodioxol-5-ylmethyl)oxamide may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensures high yield and purity of the final product.
Types of Reactions:
Oxidation: N’-(1,3-benzodioxol-5-yl)-N-(1,3-benzodioxol-5-ylmethyl)oxamide can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide. These reactions may lead to the formation of carboxylic acid derivatives.
Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles such as hydroxide ions or amines replace one of the substituents on the benzodioxole ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Hydroxide ions, amines, polar solvents like dimethyl sulfoxide or acetonitrile.
Major Products Formed:
Oxidation: Carboxylic acid derivatives.
Reduction: Amine derivatives.
Substitution: Substituted benzodioxole derivatives.
Scientific Research Applications
N’-(1,3-benzodioxol-5-yl)-N-(1,3-benzodioxol-5-ylmethyl)oxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of N’-(1,3-benzodioxol-5-yl)-N-(1,3-benzodioxol-5-ylmethyl)oxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes. The exact pathways involved depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
N’-(1,3-benzodioxol-5-yl)-N-(1,3-benzodioxol-5-ylmethyl)oxamide can be compared with other similar compounds, such as:
N’-(1,3-benzodioxol-5-yl)-N-(1,3-benzodioxol-5-ylmethyl)urea: Similar structure but with a urea core instead of an oxamide core.
N’-(1,3-benzodioxol-5-yl)-N-(1,3-benzodioxol-5-ylmethyl)carbamate: Similar structure but with a carbamate core instead of an oxamide core.
The uniqueness of N’-(1,3-benzodioxol-5-yl)-N-(1,3-benzodioxol-5-ylmethyl)oxamide lies in its oxamide core, which imparts distinct chemical and physical properties compared to its analogs.
Properties
IUPAC Name |
N'-(1,3-benzodioxol-5-yl)-N-(1,3-benzodioxol-5-ylmethyl)oxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O6/c20-16(18-7-10-1-3-12-14(5-10)24-8-22-12)17(21)19-11-2-4-13-15(6-11)25-9-23-13/h1-6H,7-9H2,(H,18,20)(H,19,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOMOTMMNJHBUNF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)C(=O)NC3=CC4=C(C=C3)OCO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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